![molecular formula C26H17ClF9N3O3 B517428 Afoxolaner CAS No. 1093861-60-9](/img/structure/B517428.png)
Afoxolaner
Overview
Description
Afoxolaner is an isoxazoline insecticide used for treating flea and tick infestations in dogs . It inhibits chloride ion channels, providing efficient killing upon contact or ingestion . After being ingested by a dog, this compound is distributed throughout the dog’s body .
Synthesis Analysis
The synthesis of this compound involves the reaction of Sodium hydroxide, hydroxylamine sulfate, and 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide . The mixture was acidified to approximately pH 3 by the addition of hydrochloric acid .
Molecular Structure Analysis
The molecular formula of this compound is C26H17ClF9N3O3 . Its average mass is 625.870 Da and its monoisotopic mass is 625.081482 Da . This compound has a chiral center at the isoxazoline ring and exists as a racemic mixture .
Chemical Reactions Analysis
This compound is a relatively new chemical entity and there is no published report about the chiral separation of this compound . A normal phase chiral high-performance liquid chromatography analytical method has been developed to analyze this compound and its individual enantiomers .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 130.0±0.5 cm3 . The polar surface area is 80 Å2 and the molar volume is 408.3±7.0 cm3 .
Scientific Research Applications
Discovery and Mode of Action
Afoxolaner is an isoxazoline compound used as a parasiticide in dogs. Its mode of action involves blocking GABA-gated chloride channels in insects, making it effective against fleas and ticks. Notably, this compound maintains its effectiveness for over a month after a single oral dose in dogs, showing no cross-resistance with cyclodiene insecticides (Shoop et al., 2014).
Efficacy Against Otodectic Mange in Cats
Research has demonstrated the effectiveness of this compound in treating otodectic mange in naturally infested cats. The study found a 100% efficacy rate over 35 days with a single oral dose (Machado et al., 2018).
Pharmacokinetics in Dogs
The pharmacokinetic profile of this compound in dogs was studied, highlighting its rapid absorption and long half-life, which underpins its monthly efficacy as an antiparasitic agent. This study demonstrated a strong correlation between plasma concentration and efficacy against various parasites (Letendre et al., 2014).
Safety Evaluation in Young Dogs
This compound's safety profile was evaluated in young dogs, revealing no significant health issues related to its administration. The study confirmed the compound's safety when administered up to 5 times the maximum exposure dose in dogs as young as 8 weeks old (Drag et al., 2014).
Chiral HPLC Method for this compound
Research has been conducted on developing a reversed-phase chiral HPLC method for determining the chiral purity of this compound in bulk batches. This method is crucial for ensuring the quality and efficacy of the compound in pharmaceutical applications (Padivitage et al., 2017).
Molecular Mode of Action Against Tetranychus Urticae
This compound's efficacy against the two-spotted spider mite, Tetranychus urticae, was evaluated, highlighting its potential as a control agent for spider mites. The study emphasized its antagonistic activity against GABA-gated chloride channels in these mites (Mermans et al., 2022).
Efficacy Against Various Parasites in Dogs
Several studies have documented this compound's efficacy against different parasites in dogs, including Haemaphysalis longicornis, Ixodes scapularis, Dermacentor variabilis, and Rhipicephalus sanguineus. These studies demonstrate its broad-spectrum activity and effectiveness in controlling these parasites in dogs (Kondo et al., 2014; Mitchell et al., 2014; Dumont et al., 2014).
Insecticidal Efficacy Against Bedbugs
This compound's insecticidal efficacy was tested against bedbugs (Cimex lectularius) when administered orally to dogs. The study suggests that this compound could play a role in preventing bed bug infestations in households (Beugnet et al., 2021).
Flea Control in Cats and Dogs
Research has also shown the effectiveness of this compound in controlling flea populations in cats and dogs, with high efficacy rates observed in various studies. These findings support this compound's use in managing flea infestations in domestic animals (Dryden et al., 2015; Machado et al., 2019).
Mechanism of Action
Target of Action
Afoxolaner, an insecticide and acaricide, primarily targets the GABA-receptors and other ligand-gated chloride channels . These receptors are gated by the neurotransmitter gamma-aminobutyric acid (GABA). The compound belongs to the isoxazoline chemical compound group .
Mode of Action
This compound acts as an antagonist at its primary targets. It binds to a distinct and unique target site within the insect GABA-gated chloride channels . This binding action blocks the pre-and post-synaptic transfer of chloride ions across cell membranes .
Biochemical Pathways
The blocking of chloride ions disrupts the normal flow of these ions, leading to increased neuronal activity . This hyperexcitation of the neurons is prolonged due to the action of this compound .
Pharmacokinetics
This compound has a bioavailability of 74%, with a maximum concentration time (Tmax) of 2-4 hours . It has an elimination half-life of 14 hours . The major route of excretion for this compound is through the bile duct .
Result of Action
The result of this compound’s action is uncontrolled activity of the central nervous system, leading to the death of insects and acarines . This makes this compound effective as an insecticide and acaricide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDDDHGGRFRLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148921 | |
Record name | Afoxolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093861-60-9 | |
Record name | Afoxolaner | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afoxolaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afoxolaner | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afoxolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFOXOLANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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